Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a piperazine ring, which is further substituted with a 5-aminopyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce a variety of functional groups at the amino position.
Scientific Research Applications
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the piperazine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, also known as BOC-4-(5-aminopyridin-2-yl)piperazine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Characteristics
- Molecular Formula: C₁₄H₂₂N₄O₂
- Molecular Weight: 278.35 g/mol
- CAS Number: 119285-07-3
- Melting Point: 98–101 °C
The compound features a piperazine ring substituted with a pyridine derivative, which is crucial for its biological activity. The tert-butyl group serves as a protective moiety that enhances solubility and stability.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. A study focusing on structure-activity relationships (SAR) revealed that modifications in the piperazine and pyridine rings significantly influence the antiproliferative potency of these compounds. For example, derivatives with specific substitutions showed GI50 values ranging from 0.15 to 1.4 µM against cancer cell lines such as HeLa and MDA-MB-231 .
The biological activity of this compound is believed to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play critical roles in cell signaling pathways related to cancer progression.
- Modulation of Apoptotic Pathways : By influencing apoptotic signaling, these compounds can induce cell death in malignant cells.
- Targeting the Ubiquitin Proteasome Pathway : Some studies suggest that this compound may affect protein degradation pathways, leading to the accumulation of pro-apoptotic factors .
Study 1: Anticancer Potential
In a recent study, researchers synthesized a series of piperazine derivatives and evaluated their anticancer properties using MTT assays. The results showed that this compound significantly reduced cell viability in several cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
Study 2: In Vivo Efficacy
Another investigation involved testing this compound in animal models for its efficacy against tumor growth. The results demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Data Table: Biological Activity Summary
Activity | Cell Line | GI50/IC50 (µM) | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 0.15 | Protein kinase inhibition |
Antiproliferative | MDA-MB-231 | 1.4 | Induction of apoptosis |
In vivo tumor growth inhibition | Mouse model | N/A | Modulation of ubiquitin-proteasome pathway |
Properties
IUPAC Name |
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHRRMBFHGEDSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592340 | |
Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119285-07-3 | |
Record name | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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